molecular formula C6H8BrClN2 B3047418 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1392274-33-7

4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No.: B3047418
CAS No.: 1392274-33-7
M. Wt: 223.50
InChI Key: YFWMLCHDKBJCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a chloromethyl group at the 3-position, and an ethyl group at the 1-position of the pyrazole ring. The unique substitution pattern of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the bromination of 3-(chloromethyl)-1-ethyl-1H-pyrazole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the chloromethylation of 4-bromo-1-ethyl-1H-pyrazole. This can be done using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The bromine and chloromethyl groups can be reduced to form the corresponding hydrogenated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine or chloromethyl groups.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of hydrogenated pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of their activity. The ethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the organism.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(methyl)-1-ethyl-1H-pyrazole: Similar structure but with a methyl group instead of a chloromethyl group.

    4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.

    4-Chloro-3-(chloromethyl)-1-ethyl-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-Bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chloromethyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential bioactivity makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-bromo-3-(chloromethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrClN2/c1-2-10-4-5(7)6(3-8)9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWMLCHDKBJCSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201247794
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392274-33-7
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392274-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-3-(chloromethyl)-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201247794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 2
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-3-(chloromethyl)-1-ethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.